molecular formula C5H8O3 B11769227 (R)-2-(oxetan-2-yl)acetic acid

(R)-2-(oxetan-2-yl)acetic acid

Cat. No.: B11769227
M. Wt: 116.11 g/mol
InChI Key: VLLIAYSELVGSAE-SCSAIBSYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(oxetan-2-yl)acetic acid typically involves the formation of the oxetane ring followed by the introduction of the acetic acid moiety. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring.

Industrial Production Methods

Industrial production methods for ®-2-(oxetan-2-yl)acetic acid often involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to facilitate the formation of the oxetane ring and the subsequent introduction of the acetic acid group .

Chemical Reactions Analysis

Types of Reactions

®-2-(oxetan-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while reduction may produce oxetane alcohols .

Scientific Research Applications

®-2-(oxetan-2-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(oxetan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxetane ring can influence the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(oxetan-2-yl)acetic acid is unique due to its specific chiral configuration and the presence of the acetic acid moiety. This configuration can lead to distinct biological and chemical properties compared to its enantiomers and other oxetane derivatives .

Properties

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

2-[(2R)-oxetan-2-yl]acetic acid

InChI

InChI=1S/C5H8O3/c6-5(7)3-4-1-2-8-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1

InChI Key

VLLIAYSELVGSAE-SCSAIBSYSA-N

Isomeric SMILES

C1CO[C@H]1CC(=O)O

Canonical SMILES

C1COC1CC(=O)O

Origin of Product

United States

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